molecular formula C13H13NO B3340247 4-(Anilinomethyl)phenol CAS No. 33033-90-8

4-(Anilinomethyl)phenol

Cat. No.: B3340247
CAS No.: 33033-90-8
M. Wt: 199.25 g/mol
InChI Key: SFFVQKQYOQWPHD-UHFFFAOYSA-N
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Description

4-(Anilinomethyl)phenol is an organic compound with the molecular formula C13H13NO. It is characterized by the presence of a phenol group and an anilinomethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Anilinomethyl)phenol can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For instance, the reduction of 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) is a typical method . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These methods are favored due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Anilinomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated and nitrated phenols

Comparison with Similar Compounds

  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: 4-(Anilinomethyl)phenol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2-[(4-Methoxyanilino)methyl]phenol, this compound has a higher reactivity towards electrophilic aromatic substitution reactions due to the activating effect of the phenol group . Additionally, its antimicrobial properties are more pronounced compared to its analogs, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(anilinomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFVQKQYOQWPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298127
Record name 4-(anilinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33033-90-8
Record name NSC120878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(anilinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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